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Compound of Interest

Compound Name: Bisdemethoxycurcumin

Cat. No.: B600238 Get Quote

A Technical Whitepaper for Researchers and Drug
Development Professionals
Introduction

Bisdemethoxycurcumin (BDMC) is a principal curcuminoid found in the rhizome of the

turmeric plant, Curcuma longa, alongside its more famous counterparts, curcumin and

demethoxycurcumin.[1] While historically overshadowed by curcumin, recent scientific inquiry

has illuminated BDMC as a compound with significant and, in some cases, superior biological

activities.[2] This technical guide provides a comprehensive overview of the discovery,

physicochemical properties, isolation, synthesis, and molecular mechanisms of action of

Bisdemethoxycurcumin, tailored for researchers, scientists, and professionals in the field of

drug development.

Discovery and History
The journey to understanding Bisdemethoxycurcumin begins with the exploration of turmeric,

a plant with a history of use in traditional medicine dating back thousands of years.[3] The

"yellow coloring-matter" from Curcuma longa was first isolated in 1815 by Vogel and Pelletier,

who named it curcumin.[3] However, the elucidation of its chemical structure did not occur until

1910.[3]
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It was later discovered that the curcuminoid component of turmeric is not a single compound

but a mixture of three primary molecules: curcumin, demethoxycurcumin (DMC), and

bisdemethoxycurcumin (BDMC). Of these, curcumin is the most abundant, typically

constituting 75-80% of the curcuminoid content, followed by demethoxycurcumin at 15-20%,

and finally bisdemethoxycurcumin, which is the least abundant at approximately 3-5%.

Although a minor constituent, BDMC has garnered significant interest due to its distinct

chemical stability and potent biological activities. Notably, BDMC is more resistant to alkaline

degradation than curcumin and demethoxycurcumin.

Physicochemical Properties
A thorough understanding of the physicochemical properties of Bisdemethoxycurcumin is

crucial for its application in research and drug development. The following table summarizes

key quantitative data for this compound.
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Property Value References

Molecular Formula C₁₉H₁₆O₄

Molecular Weight 308.33 g/mol

CAS Number 24939-16-0

IUPAC Name

(1E,6E)-1,7-bis(4-

hydroxyphenyl)hepta-1,6-

diene-3,5-dione

Melting Point 221-224 °C

Density 1.285 - 1.3 g/cm³

Boiling Point 551.3 ± 45.0 °C at 760 mmHg

Solubility

Soluble in DMSO (≥ 31 mg/mL;

100.54 mM), methanol,

ethanol, and other organic

solvents. Insoluble in water.

Appearance Orange crystalline powder

UV-Vis Absorption Maxima (in

acidic mobile phase)
194 nm, 252 nm, 424 nm

Biological Activities and In Vitro Efficacy
Bisdemethoxycurcumin exhibits a wide range of biological activities, including anti-

inflammatory, antioxidant, and anticancer effects. Its potential as a therapeutic agent is

underscored by its efficacy in various in vitro models. The following table presents a summary

of its cytotoxic activity against several human cancer cell lines.
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Cell Line Cancer Type IC₅₀ (µM) References

GBM 8401/luc2 Glioblastoma ~25

SW-620
Colorectal

Adenocarcinoma
42.9

AGS
Gastric

Adenocarcinoma
57.2

HepG2
Hepatocellular

Carcinoma
64.7

Experimental Protocols
Isolation and Purification of Bisdemethoxycurcumin
from Turmeric
This protocol describes a general procedure for the isolation and purification of BDMC from

dried turmeric rhizome powder using column chromatography.

Materials:

Dried and powdered turmeric rhizome

Acetone

Petroleum ether

Silica gel (60-120 mesh)

Chloroform

Methanol

Rotary evaporator

Glass column for chromatography
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Thin-layer chromatography (TLC) plates (silica gel 60G)

Developing solvent for TLC (e.g., dichloromethane:methanol, 99:1)

Procedure:

Extraction:

Extract 100 g of fine turmeric powder with acetone for 6 hours using a Soxhlet apparatus.

Filter the extract and concentrate it using a rotary evaporator to obtain an oleoresin.

Precipitate the crude curcuminoids from the oleoresin by adding petroleum ether and then

vacuum dry the precipitate.

Column Chromatography:

Prepare a silica gel slurry (60-120 mesh) in chloroform and pack it into a glass column

(e.g., 46x2 cm).

Mix approximately 5 g of the crude curcuminoid mixture with 8 g of silica gel and load it

onto the top of the prepared column.

Elute the column with a gradient of increasing polarity, starting with 100% chloroform,

followed by chloroform:methanol mixtures (e.g., 99:1, 98:2, 95:5, etc.).

Fraction Collection and Analysis:

Collect fractions of the eluate and monitor the separation using TLC with a suitable

developing solvent (e.g., dichloromethane:methanol, 99:1).

Pool the fractions containing BDMC based on their TLC profiles (identified by comparing

with a standard or by their characteristic fluorescence under UV light).

Concentrate the pooled fractions using a rotary evaporator to obtain purified BDMC.

Crystallization (Optional):
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For further purification, dissolve the obtained BDMC in a minimal amount of hot methanol.

Add chloroform to achieve a methanol:chloroform ratio of approximately 5:2 and store the

solution at 5°C overnight to allow for crystallization.

Filter the crystals and wash them with petroleum ether to obtain highly purified BDMC.

High-Performance Liquid Chromatography (HPLC)
Analysis of Bisdemethoxycurcumin
This protocol outlines a reversed-phase HPLC method for the analysis and quantification of

BDMC.

Instrumentation and Conditions:

HPLC System: Agilent 1200 Series or equivalent, equipped with a quaternary pump,

autosampler, column oven, and a UV/Vis detector.

Column: ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent.

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in

water (50:50, v/v).

Flow Rate: 1.0 - 1.5 mL/min.

Column Temperature: Room temperature (25 ± 1 °C).

Detection Wavelength: 425 nm.

Injection Volume: 20 µL.

Procedure:

Standard Preparation: Prepare a stock solution of pure BDMC in methanol. Create a series

of calibration standards by diluting the stock solution with the mobile phase to a

concentration range of 100 to 600 ng/mL.
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Sample Preparation: Dissolve the sample containing BDMC in methanol, filter it through a

0.45 µm syringe filter, and dilute it with the mobile phase to fall within the calibration range.

Analysis: Inject the standards and samples into the HPLC system.

Quantification: Identify the BDMC peak based on its retention time compared to the

standard. Construct a calibration curve by plotting the peak area of the standards against

their concentration. Determine the concentration of BDMC in the samples from the

calibration curve.

Chemical Synthesis of Bisdemethoxycurcumin
This protocol describes a one-pot synthesis of BDMC via a condensation reaction.

Materials:

p-Hydroxybenzaldehyde

2,4-Pentanedione (acetylacetone)

Tributyl borate

Boric oxide

n-Butylamine

Isobutyl acetate

Methanol

Hydrochloric acid (HCl)

Ethyl acetate

Sodium sulfate (anhydrous)

Procedure:

Reaction Setup:
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In a round-bottom flask, dissolve p-hydroxybenzaldehyde (e.g., 6.520 g) in isobutyl

acetate.

Add tributyl borate (e.g., 9.260 g), boric oxide (e.g., 1.426 g), and n-butylamine (e.g.,

0.638 g) to the flask.

Condensation:

Slowly add a solution of 2,4-pentanedione (e.g., 2.092 g) dissolved in a minimal amount of

isobutyl acetate to the reaction mixture over several hours with stirring.

Allow the reaction to proceed overnight at room temperature with continuous stirring.

Deprotection and Workup:

Evaporate the solvent in vacuo.

To the residue, add methanol and a catalytic amount of HCl.

Reflux the mixture for 5 hours.

Quench the reaction by filtering through celite.

Evaporate the methanol and extract the crude product with ethyl acetate and water.

Dry the organic phase with anhydrous sodium sulfate and concentrate it in vacuo.

Purification:

Purify the crude product by flash chromatography on silica gel using a suitable eluent

system (e.g., Hexane:Ethyl acetate, 70:30) to obtain pure Bisdemethoxycurcumin.

Characterization of Bisdemethoxycurcumin using NMR
and Mass Spectrometry
¹H-NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 10 mg of purified BDMC in 750 µL of

deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Perform the analysis on a 400 MHz NMR spectrometer.

Expected Spectrum: The ¹H-NMR spectrum will show characteristic signals for the aromatic

protons and the protons of the heptadienone chain. A key feature distinguishing it from

curcumin and DMC is the absence of a signal for methoxy group protons (typically around

3.8-3.9 ppm).

Mass Spectrometry (LC-MS):

Sample Preparation: Dissolve a small amount of BDMC (e.g., 5 mg) in methanol (5 mL).

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an

electrospray ionization (ESI) source.

Analysis: The mass spectrum in negative ion mode will show a molecular ion peak [M-H]⁻ at

m/z 307.1. In positive ion mode, a peak for [M+H]⁺ at m/z 309.1 would be expected.

Signaling Pathways and Mechanisms of Action
Bisdemethoxycurcumin exerts its diverse biological effects by modulating several key cellular

signaling pathways. The following diagrams illustrate the mechanisms of action of BDMC in

these pathways.

Inhibition of the NF-κB Signaling Pathway
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Caption: Bisdemethoxycurcumin inhibits the NF-κB pathway by preventing IKK

phosphorylation and subsequent IκBα degradation.

Activation of the Nrf2/HO-1 Antioxidant Pathway
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Caption: BDMC activates the Nrf2/HO-1 pathway via PI3K/Akt signaling, promoting an

antioxidant response.
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Modulation of the Wnt/β-catenin Signaling Pathway
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Caption: BDMC modulates the Wnt/β-catenin pathway by upregulating the Wnt inhibitory

factor-1 (WIF-1).

Induction of the Intrinsic Apoptosis Pathway
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Caption: BDMC induces apoptosis by downregulating Bcl-2 and upregulating Bax, leading to

caspase activation.

Conclusion
Bisdemethoxycurcumin, though a minor component of turmeric's curcuminoids, has emerged

as a molecule of significant scientific interest. Its distinct physicochemical properties,

particularly its enhanced stability, coupled with its potent and diverse biological activities, make

it a promising candidate for further investigation in the context of drug discovery and

development. The detailed protocols and mechanistic insights provided in this technical guide

are intended to serve as a valuable resource for researchers dedicated to unlocking the full

therapeutic potential of this intriguing natural compound. Further preclinical and clinical studies

are warranted to fully elucidate its efficacy and safety profile for various therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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